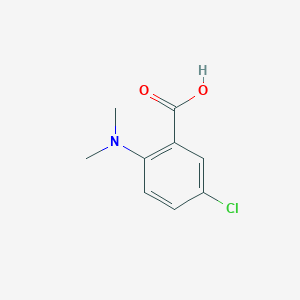

5-Chloro-2-(dimethylamino)benzoic acid

Description

Context within Benzoic Acid Derivative Research Landscape

Benzoic acid and its derivatives are a class of compounds with a long history of use in various scientific and industrial fields. They are characterized by a benzene (B151609) ring attached to a carboxylic acid group. The versatility of the benzene ring allows for the introduction of various functional groups, leading to a vast array of derivatives with diverse chemical properties and applications.

The study of benzoic acid derivatives is a dynamic area of research. Scientists are constantly exploring new synthetic methods and applications for these compounds. researchgate.netmdpi.com Research into fluoro- and chloro-substituted benzoic acid derivatives has revealed their utility as precursors for agrochemicals, pharmaceuticals, food additives, and dyes. researchgate.netmdpi.com

Significance and Broad Research Directions for Halogenated and Aminated Benzoic Acids

The presence of both a halogen (chlorine) and an amino (dimethylamino) group on the benzoic acid ring of 5-Chloro-2-(dimethylamino)benzoic acid is particularly significant. Halogenated benzoic acids have been studied for their various biological activities. nih.gov The introduction of a halogen atom can influence a molecule's reactivity, lipophilicity, and metabolic stability, which are crucial factors in the design of new chemical entities. mdpi.com

Similarly, aminated benzoic acids are of great interest. The amino group can participate in hydrogen bonding and other intermolecular interactions, which can be critical for a molecule's biological function. The dimethylamino group, in particular, is a common pharmacophore found in many FDA-approved drugs. rsc.org

The combination of these two functional groups in this compound creates a molecule with a unique set of properties. Researchers are exploring its potential as an intermediate in the synthesis of novel compounds with a wide range of applications. google.com The study of such multi-substituted benzoic acid derivatives is a key direction in contemporary chemical research, aiming to develop new molecules with tailored properties for specific applications. preprints.orgacs.org

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 77265-65-7 bldpharm.com |

| Molecular Formula | C₉H₁₀ClNO₂ bldpharm.com |

| Molecular Weight | 199.63 g/mol bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(dimethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-11(2)8-4-3-6(10)5-7(8)9(12)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTDINDFLWOUBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Dimethylamino Benzoic Acid and Its Derivatives

Direct Synthetic Routes to 5-Chloro-2-(dimethylamino)benzoic acid

The direct synthesis of N-substituted anthranilic acids, such as this compound, is most commonly achieved through copper-catalyzed cross-coupling reactions. The Ullmann condensation, a classic method in organic synthesis, provides a reliable pathway. tandfonline.comwikipedia.org This reaction involves the coupling of a 2-halogenated benzoic acid with an appropriate amine. scielo.br

For the synthesis of this compound, the likely industrial route would involve the reaction of 2,5-dichlorobenzoic acid with dimethylamine (B145610) in the presence of a copper catalyst and a base. High-boiling polar solvents such as N-methylpyrrolidone or dimethylformamide are typically used, often requiring elevated temperatures to drive the reaction to completion. wikipedia.org Innovations in this methodology have explored the use of ultrasound to promote the reaction, which can lead to improved yields and shorter reaction times. tandfonline.com

Plausible Synthetic Route via Ullmann Condensation:

Synthesis of Related Benzoic Acid Derivatives with Chloro and Dimethylamino Moieties

The chemical utility of this compound is largely defined by the reactivity of its carboxylic acid functional group. Through a variety of chemical transformations, this parent molecule can be converted into a diverse range of derivatives, including amides, esters, and more complex heterocyclic structures.

The direct reaction of a carboxylic acid with a nucleophile is often inefficient due to the low electrophilicity of the carbonyl carbon and the acidic nature of the carboxyl proton. The hydroxyl group is a poor leaving group and must be "activated" by converting it into a more reactive species. youtube.comyoutube.com

Two primary strategies are employed for this activation:

Conversion to Acyl Chlorides: Treatment of the carboxylic acid with thionyl chloride (SOCl₂) is a robust and common method to convert it into the corresponding acyl chloride. youtube.comresearchgate.net The resulting 5-chloro-2-(dimethylamino)benzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution. utexas.edu

Use of Coupling Reagents: A vast array of coupling reagents has been developed, particularly for amide bond formation. These reagents react with the carboxylic acid to form a highly reactive activated intermediate in situ. A classic example is Dicyclohexylcarbodiimide (DCC), which forms an O-acylisourea intermediate. youtube.comluxembourg-bio.com This intermediate is then attacked by the nucleophile (e.g., an amine) to form the final product. luxembourg-bio.com

Once activated, this compound can be used to acylate a variety of nucleophiles, leading to the formation of important classes of compounds.

Benzamides: These are formed by the reaction of the activated benzoic acid with primary or secondary amines. wikipedia.org This transformation is fundamental in the synthesis of many biologically active molecules and polymers. nih.gov The Schotten-Baumann reaction conditions, which typically involve an acyl chloride and an amine in the presence of an aqueous base, are often employed for this purpose. researchgate.net

Esters: Reaction with alcohols yields the corresponding esters. This can be achieved by reacting the acyl chloride derivative with an alcohol, often in the presence of a non-nucleophilic base like pyridine. researchgate.netutexas.edu

Anhydrides: Symmetrical anhydrides can be formed from the reaction of an acyl chloride with a carboxylate salt, or by dehydration of two carboxylic acid molecules using a strong dehydrating agent. utexas.edu

Table 1: Synthesis of Carboxyl Derivatives

| Derivative Class | Nucleophile | Activating Reagent Example | Product |

|---|---|---|---|

| Acid Chloride | - | Thionyl Chloride (SOCl₂) | 5-Chloro-2-(dimethylamino)benzoyl chloride |

| Benzamide | Primary/Secondary Amine (R₂NH) | DCC, SOCl₂ | 5-Chloro-2-(dimethylamino)-N,N-dialkylbenzamide |

| Ester | Alcohol (R'OH) | SOCl₂, then R'OH/Pyridine | Alkyl 5-chloro-2-(dimethylamino)benzoate |

Amide bond formation is one of the most frequently performed reactions in synthetic chemistry. nih.gov While converting the carboxylic acid to an acyl chloride is effective, direct coupling methods are often preferred as they can be performed in a single pot and under milder conditions, which is crucial for sensitive substrates. nih.gov

A variety of coupling reagents are available, broadly categorized as:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorse reagents. luxembourg-bio.comresearchgate.net To suppress side reactions and minimize racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) are often included. luxembourg-bio.com

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient. nih.gov

Uronium/Aminium Salts: Reagents like HBTU, HATU, and TBTU react with carboxylic acids to form active esters that readily couple with amines. luxembourg-bio.com

Recent advancements focus on greener methodologies, including the development of coupling reagents that are effective in aqueous media or under solvent-free conditions, thereby reducing reliance on hazardous dipolar aprotic solvents like DMF. nih.govluxembourg-bio.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Notes |

|---|---|---|

| Carbodiimides | DCC, EDC | Widely used, often with additives like HOBt to improve efficiency. luxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly reactive, effective for sterically hindered substrates. nih.gov |

| Uronium/Aminium Salts | HBTU, HATU, TBTU, COMU | Very efficient, rapid coupling; HATU is particularly good at preventing racemization. luxembourg-bio.comluxembourg-bio.com |

Substituted aminobenzoic acids are valuable precursors for the synthesis of various fused heterocyclic ring systems.

Acridones: The acridone (B373769) scaffold is found in numerous natural products and pharmacologically active compounds. arkat-usa.org The synthesis typically begins with an N-phenylanthranilic acid derivative. For a compound related to this compound, an Ullmann condensation between 2,5-dichlorobenzoic acid and a substituted aniline (B41778) would yield the necessary N-arylanthranilic acid precursor. wikipedia.orgptfarm.pl Subsequent intramolecular cyclization, often promoted by strong acids like polyphosphoric acid (PPA) or concentrated sulfuric acid, or via an intramolecular Friedel-Crafts acylation, affords the tricyclic acridone core. arkat-usa.orgptfarm.plresearchgate.net

Chromenones (Coumarins): While not a direct cyclization of an aminobenzoic acid, related benzoyl chloride derivatives can participate in palladium-catalyzed reactions with unactivated alkynes to construct the coumarin (B35378) ring system. acs.org

Other Heterocycles: Anthranilic acid and its derivatives are versatile building blocks for other nitrogen-containing heterocycles. For instance, reaction with organomagnesium compounds followed by treatment with acyl halides can lead to quinazolines, while reaction with aldehydes or ketones can yield dihydroquinazolines. core.ac.uk

Further diversification of the this compound scaffold can be achieved by chemical modification of the aromatic ring. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents. The dimethylamino group is a powerful activating, ortho, para-directing group, while the chloro substituent is a deactivating, ortho, para-director. The strong activating nature of the dimethylamino group will predominantly control the position of incoming electrophiles.

Halogenation: Additional halogen atoms can be introduced onto the aromatic ring. For example, chlorination of 2-amino-3-methylbenzoic acid has been achieved using cyanuric chloride. patsnap.com The Sandmeyer reaction provides a route to introduce halogens by first converting an amino group (if present) to a diazonium salt, which is then displaced by a halide. For instance, diazotization of an aminobenzoic acid followed by treatment with potassium iodide yields the corresponding iodobenzoic acid. patsnap.com

Nitro-substitution: Electrophilic nitration of the ring can be carried out using a mixture of nitric acid and sulfuric acid. google.com The powerful directing effect of the dimethylamino group would direct the incoming nitro group to the positions ortho and para to it (positions 3 and 5). Since position 5 is already occupied by a chlorine atom, nitration would be expected to occur primarily at position 3.

Methyl Substitution: A patent describes a method for methyl substitution on a dichlorobenzoic acid using a Grignard reagent, demonstrating that C-C bond formation on the aromatic ring is feasible. google.com

Reduction: The reduction of a nitro group to an amine is a common and useful transformation. This can be accomplished with various reagents, including metal catalysts like palladium on carbon (Pd/C) with hydrogen gas, or with metals in acid, such as iron powder or zinc dust. google.comprepchem.com This reaction is key in syntheses where a nitro group is used as a placeholder or directing group before being converted to a nucleophilic amino group.

Organometallic Complexation and Ligand Synthesis

The presence of multiple potential donor sites—the carboxylate oxygen atoms and the nitrogen atom of the dimethylamino group—makes this compound and its derivatives interesting candidates for ligand synthesis in organometallic chemistry. The coordination behavior of structurally similar N,N-dimethylanthranilic acid and other substituted aminobenzoic acids has been investigated, providing insights into the potential complexation of the title compound.

Generally, the synthesis of metal complexes with such ligands involves the reaction of a metal salt with the deprotonated form of the benzoic acid derivative. The coordination can occur in several modes. For instance, the carboxylate group can act as a monodentate, bidentate chelating, or bridging ligand. The dimethylamino group can also participate in coordination, leading to the formation of chelate rings, which enhances the stability of the resulting complexes.

The synthesis of metal complexes with related aminobenzoic acid ligands typically involves dissolving the ligand and a corresponding metal salt (e.g., chlorides, acetates, or sulfates) in a suitable solvent, often an alcohol, and refluxing the mixture. The resulting complexes can then be characterized by various spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, elemental analysis, and single-crystal X-ray diffraction to elucidate their structures.

While specific studies on the organometallic complexes of this compound are not extensively detailed in the available literature, the established methodologies for related compounds provide a clear framework for their synthesis and characterization. For example, studies on metal complexes of other substituted anthranilic acids have shown the formation of diverse structures, including mononuclear, binuclear, and polynuclear species, depending on the metal ion and reaction conditions. nih.govchemrj.org The electronic effects of the chloro and dimethylamino substituents are expected to influence the coordination properties of the ligand and the stability of the resulting metal complexes.

Table 1: General Characterization Data for Metal Complexes of Substituted Aminobenzoic Acids

This table illustrates the kind of characterization data that would be expected for organometallic complexes of this compound, based on data for analogous compounds.

| Metal Ion | Coordination Mode | Key IR Bands (cm⁻¹) | Magnetic Moment (μB) | Geometry |

| Cu(II) | Bidentate (N, O) | ν(C=O): ~1600-1620ν(M-N): ~500-550ν(M-O): ~400-450 | ~1.7-2.2 | Distorted Octahedral/Square Planar |

| Mn(II) | Bidentate (N, O) | ν(C=O): ~1590-1610ν(M-N): ~480-520ν(M-O): ~380-420 | ~5.7-6.1 | Tetrahedral/Octahedral |

| Ni(II) | Bidentate (N, O) | ν(C=O): ~1610-1630ν(M-N): ~510-560ν(M-O): ~410-460 | ~2.9-3.4 | Octahedral |

| Co(II) | Bidentate (N, O) | ν(C=O): ~1600-1620ν(M-N): ~490-530ν(M-O): ~390-440 | ~4.3-5.2 | Octahedral |

Note: The data in this table is illustrative and based on general findings for related aminobenzoic acid complexes. Specific values for this compound complexes would require experimental determination.

Synthetic Pathway Optimization and Efficiency Considerations

The primary synthetic route to N-aryl amines, including this compound, is the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. The synthesis of this compound would likely proceed via the reaction of 2,5-dichlorobenzoic acid with dimethylamine.

Optimization of the Ullmann condensation is crucial for achieving high yields and purity while minimizing harsh reaction conditions. Key parameters that are often varied during optimization include the nature of the catalyst, the solvent, the base, the reaction temperature, and the reaction time.

Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper powder. However, modern advancements have introduced the use of soluble copper(I) salts, often in combination with ligands, which can facilitate the reaction under milder conditions. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) being commonly employed.

Research into related Ullmann-type reactions has demonstrated that the yield can be significantly influenced by these factors. For instance, in the synthesis of other N-substituted benzoic acids, the use of specific catalytic systems, such as copper(I) iodide with a ligand like L-proline or a phenanthroline derivative, has been shown to improve reaction efficiency. The base used to neutralize the generated acid is also a key consideration, with potassium carbonate being a common choice.

Recent studies have also explored the use of microwave irradiation to accelerate Ullmann condensations, often leading to dramatically reduced reaction times and improved yields. researchgate.net

Table 2: Illustrative Optimization of Ullmann Condensation for N-Arylation

This table provides a hypothetical example of how the synthesis of a compound like this compound could be optimized, based on findings for similar reactions.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cu powder (100) | None | K₂CO₃ | NMP | 180 | 24 | 45 |

| 2 | CuI (10) | None | K₂CO₃ | DMF | 150 | 18 | 60 |

| 3 | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 12 | 75 |

| 4 | CuI (5) | Phenanthroline (10) | Cs₂CO₃ | Dioxane | 100 | 10 | 85 |

| 5 | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO (MW) | 150 | 0.5 | 82 |

Note: This table is for illustrative purposes to show the effect of different reaction parameters on the yield of an Ullmann condensation. The specific conditions for the synthesis of this compound would need to be experimentally determined.

Elucidation of Reaction Mechanisms and Kinetic Profiles for Benzoic Acid Derivatives

General Reaction Mechanisms of Benzoic Acid Derivatives

Benzoic acid and its derivatives undergo a variety of chemical transformations, largely dictated by the carboxylic acid group and the nature of the substituents on the aromatic ring. The reactivity of the benzene (B151609) ring is influenced by the electronic properties of these substituents, which can either activate or deactivate the ring towards electrophilic aromatic substitution.

The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. This is due to its electron-withdrawing nature, which reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. Conversely, electron-donating groups increase the electron density, thereby activating the ring and typically directing incoming electrophiles to the ortho and para positions.

Common reactions of the carboxylic acid group itself include esterification, amide formation, and reduction. The rates and equilibria of these reactions are also influenced by the electronic effects of the ring substituents. For instance, electron-withdrawing groups can increase the acidity of the carboxylic acid, which in turn affects its reactivity in various transformations.

Role of Dimethylamino Group in Reaction Pathways (e.g., Zwitterion Formation, Intramolecular Proton Abstraction, Sigmatropic Rearrangements)

The dimethylamino group at the ortho position to the carboxylic acid in "5-Chloro-2-(dimethylamino)benzoic acid" plays a significant role in dictating its reaction pathways. This group is a strong electron-donating group, which can influence the molecule's reactivity in several ways.

Zwitterion Formation: In solution, aminobenzoic acids can exist as zwitterions, where the acidic proton of the carboxyl group is transferred to the basic amino group. For 2-(dimethylamino)benzoic acid, the proximity of the dimethylamino and carboxylic acid groups can facilitate the formation of an intramolecular hydrogen bond, which may favor a zwitterionic structure in certain environments. Computational studies on aminobenzoic acid isomers have shown that the relative position of the amino and carboxylic acid groups is a key factor in determining the site of protonation.

Intramolecular Proton Abstraction: The close proximity of the dimethylamino and carboxylic acid groups can also lead to intramolecular proton abstraction. This process is particularly relevant in reactions where the acidity of the carboxylic acid proton is enhanced or the basicity of the dimethylamino group is increased. Theoretical studies using Density Functional Theory (DFT) on aminobenzoic acid isomers have explored the dynamics of intramolecular proton transfer, indicating that it is a feasible process influenced by the molecular structure and the surrounding solvent.

Sigmatropic Rearrangements: While less common for simple benzoic acids, sigmatropic rearrangements are a class of pericyclic reactions that involve the migration of a sigma bond. In principle, derivatives of 2-(dimethylamino)benzoic acid could undergo such rearrangements under specific conditions, although this is not a commonly reported reaction pathway for this class of compounds. Theoretical investigations into sigmatropic shifts in related systems, such as in the benzidine rearrangement, have been conducted and suggest complex, multi-step mechanisms.

Interaction with Reactive Species and Alteration of Reaction Energy Barriers (e.g., Hydroxyl Radicals)

Benzoic acid derivatives can interact with various reactive species, such as hydroxyl radicals (•OH), which are highly reactive and non-selective oxidants. The presence of both an electron-donating group (-N(CH₃)₂) and an electron-withdrawing group (-Cl) on the aromatic ring of "this compound" will influence the sites and rates of these reactions.

Studies on the reaction of hydroxyl radicals with chlorobenzoic acids have shown that the position of the chlorine atom affects the reaction rate and the subsequent degradation pathways dtu.dk. The reaction rate constants for OH radicals with chlorobenzoic acids are in the range of (4.5–6.2) × 10⁹ dm³ mol⁻¹ s⁻¹ dtu.dk. For 4-chlorobenzoic acid, the reaction with hydroxyl radicals is fast, with a reported rate constant of 5.0 × 10⁹ M⁻¹ s⁻¹ at room temperature researchgate.net. It is anticipated that the activating effect of the dimethylamino group in "this compound" would lead to a higher reaction rate constant compared to chlorobenzoic acids.

The reaction with hydroxyl radicals can proceed via addition to the aromatic ring or by hydrogen abstraction. The formation of pre-reactive complexes can alter the reaction energy barriers. The energy barriers for these reactions are influenced by the electronic properties of the substituents.

Kinetic Analysis of Reaction Progress

The kinetics of reactions involving "this compound" can be analyzed using principles of chemical kinetics and linear free-energy relationships, such as the Hammett equation. The Hammett equation relates the rate and equilibrium constants of reactions of substituted aromatic compounds to the electronic properties of the substituents.

The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

The substituent constants (σ) for the chloro and dimethylamino groups can be used to estimate their effect on the reaction rate. The Hammett constants for these groups are provided in the table below.

| Substituent | σ_meta | σ_para |

| -Cl | 0.37 | 0.23 |

| -N(CH₃)₂ | -0.15 | -0.83 |

Data sourced from available Hammett constant tables. viu.castenutz.eu

In "this compound," the chloro group is in the meta position relative to the carboxylic acid, and the dimethylamino group is in the ortho position. The Hammett equation is generally not applied to ortho substituents due to steric effects. However, the electronic effect of the ortho-dimethylamino group is strongly electron-donating. The meta-chloro group is electron-withdrawing. The combined effect of these two groups on the reaction kinetics will be a balance of their individual electronic and steric influences.

For a reaction where a negative charge is developed in the transition state (positive ρ value), the electron-withdrawing chloro group would accelerate the reaction, while the electron-donating dimethylamino group would decelerate it. Conversely, for a reaction with a positive charge buildup in the transition state (negative ρ value), the effects would be reversed.

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 Dimethylamino Benzoic Acid and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational states of 5-Chloro-2-(dimethylamino)benzoic acid. The vibrational frequencies are characteristic of specific bonds and their chemical environment within the molecule.

Assignment of Fundamental Vibrational Frequencies

The C=O stretching vibration of the carboxylic acid group is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the range of 1690–1750 cm⁻¹. nih.gov For benzoic acid derivatives, this band is often observed around 1733 cm⁻¹. researchgate.net The presence of both an electron-donating amino group and an electron-withdrawing chloro group can influence the precise position of this absorption. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl groups in the dimethylamino moiety would appear just below 3000 cm⁻¹. researchgate.net The C-Cl stretching vibration typically gives rise to a strong band in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹.

Table 1: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1690-1750 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Dimethylamino | C-H Stretch (aliphatic) | 2800-3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Carboxylic Acid | O-H Bend | 1300-1440 |

| Chloro-substituent | C-Cl Stretch | 600-800 |

This table is generated based on typical vibrational frequencies for the listed functional groups and data from related molecules. nih.govresearchgate.netresearchgate.net

Analysis of Intramolecular Hydrogen Bonding Signatures

The structure of this compound is conducive to the formation of a strong intramolecular hydrogen bond between the acidic proton of the carboxyl group and the lone pair of electrons on the nitrogen atom of the dimethylamino group. jcsp.org.pk This type of interaction significantly influences the vibrational spectrum. jchemrev.com

The most prominent signature of this intramolecular hydrogen bond is the appearance of a very broad and red-shifted absorption band for the O-H stretching vibration, typically centered in the 2500-3300 cm⁻¹ region. docbrown.info This broadening is a result of the dynamic nature of the hydrogen bond. jchemrev.com In some cases, the formation of a strong intramolecular hydrogen bond can cause the O-H band to become so broad and diminished in intensity that it is difficult to distinguish from the baseline. nih.gov

Computational studies on the related 2-(N,N-dimethylamino)benzoic acid predict a strong neutral hydrogen bond with a strength exceeding 10 kcal/mol. jcsp.org.pk This interaction can lead to the formation of a zwitterionic structure in the solid state, which would further alter the vibrational spectrum, notably by replacing the C=O and O-H vibrations with the characteristic symmetric and asymmetric stretches of a carboxylate anion (COO⁻). jcsp.org.pk The presence of this intramolecular hydrogen bond is a key feature influencing the molecule's conformation and chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) for Structural Elucidation and Purity Assessment

NMR spectroscopy is indispensable for the detailed structural elucidation of this compound and its derivatives. ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, while ¹¹⁹Sn NMR is specifically used for characterizing organotin derivatives. nih.gov

While specific experimental spectra for this compound were not found, chemical shifts can be predicted based on data from similar structures like 2-chlorobenzoic acid, 3-aminobenzoic acid, and p-(dimethylamino)benzoic acid. rsc.orgrsc.orgresearchgate.net

The ¹H NMR spectrum is expected to show a singlet for the six protons of the dimethylamino group. The three protons on the aromatic ring would appear as distinct multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The carboxylic acid proton would likely appear as a very broad singlet at a downfield chemical shift (>10 ppm), with its exact position and broadness influenced by the intramolecular hydrogen bond and solvent effects.

The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carboxyl carbon is the most deshielded, appearing around δ 170-175 ppm. The carbons of the aromatic ring would resonate in the δ 110-150 ppm range, with their specific shifts determined by the electronic effects of the chloro and dimethylamino substituents. The two equivalent methyl carbons of the dimethylamino group would appear as a single peak in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) |

| ¹H | -N(CH₃)₂ | ~2.8-3.0 (singlet, 6H) |

| ¹H | Aromatic-H | ~6.5-7.8 (multiplets, 3H) |

| ¹H | -COOH | >10 (broad singlet, 1H) |

| ¹³C | -COOH | ~170-175 |

| ¹³C | Aromatic C-Cl | ~125-135 |

| ¹³C | Aromatic C-N | ~145-155 |

| ¹³C | Aromatic C-H | ~115-130 |

| ¹³C | -N(CH₃)₂ | ~40-45 |

This table is generated based on typical chemical shifts and data from analogous compounds. rsc.orgrsc.orgresearchgate.net

For organotin derivatives of this compound, ¹¹⁹Sn NMR spectroscopy is a crucial characterization technique. The chemical shift of the tin nucleus is highly sensitive to its coordination number and the geometry at the tin center. researchgate.netcolab.ws An increase in the coordination number of the tin atom from four to five, six, or seven typically results in a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn signal. researchgate.netcolab.ws For instance, four-coordinate (tetrahedral) triorganotin carboxylates show signals in the downfield region, whereas five-coordinate (trigonal bipyramidal) or six-coordinate (octahedral) structures, which can form in the solid state or in coordinating solvents, show signals at much higher fields. colab.wsresearchgate.net

Mass Spectrometry (MS, HREI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS), particularly High-Resolution Electron Ionization Mass Spectrometry (HREI-MS), is used to determine the molecular weight and to analyze the fragmentation patterns of this compound, providing valuable structural information. The molecular weight of this compound is 199.63 g/mol . bldpharm.com

Although a specific spectrum for this compound was not found, analysis of the closely related 2-amino-5-chlorobenzoic acid (MW 171.58 g/mol ) and general fragmentation patterns of benzoic acids allows for a predictable fragmentation pathway. docbrown.infonist.gov The mass spectrum of 4-chlorobenzoic acid shows characteristic peaks corresponding to the loss of various fragments. chegg.com

The molecular ion peak [M]⁺• would be observed at m/z 199 and 201 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). Key fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH) to form the [M-17]⁺ ion and the loss of the entire carboxyl group (•COOH) to form the [M-45]⁺ ion. docbrown.info For this compound, this would lead to fragments at m/z 182/184 and m/z 154/156, respectively. Further fragmentation of the aromatic ring can also occur. The presence of the ortho-amino group can lead to specific "ortho effects" in fragmentation, although these are more pronounced in esters. nist.gov

Table 3: Predicted HREI-MS Fragmentation for this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Ion Formula | Fragment Lost |

| 199 | 201 | [C₉H₁₀ClNO₂]⁺• | None (Molecular Ion) |

| 182 | 184 | [C₉H₉ClNO]⁺ | •OH |

| 154 | 156 | [C₈H₉ClN]⁺• | •COOH |

| 139 | 141 | [C₇H₆ClN]⁺ | •N(CH₃)₂ |

This table is generated based on known fragmentation patterns of substituted benzoic acids. docbrown.infonist.govchegg.com

UV-Visible Absorption Spectroscopy for Electronic Transitions and Chromogenic Behavior

UV-Visible absorption spectroscopy provides information about the electronic transitions within the molecule. The spectrum is characterized by the wavelengths of maximum absorbance (λ_max) and is influenced by the chromophores and auxochromes present. worldscientific.com In this compound, the benzene (B151609) ring conjugated with the carboxyl group acts as the primary chromophore. The dimethylamino group (-N(CH₃)₂) and the chloro group (-Cl) act as auxochromes, modifying the absorption characteristics.

The electronic spectrum of substituted benzoic acids is typically characterized by π → π* and n → π* transitions. nih.govnih.gov The presence of the electron-donating dimethylamino group generally causes a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzoic acid. Studies on p-(dimethylamino)benzoic acid show absorption maxima in the range of 295-315 nm. spectrabase.com The electronic properties and conjugation activity of substituted benzoic acids are directly related to the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

The position of the absorption maxima can be sensitive to solvent polarity, a phenomenon known as solvatochromism. The exact λ_max values for this compound would need to be determined experimentally, but are expected to be in the UV-A range, influenced by the combined electronic effects of the substituents.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore/Group Involved | Expected Wavelength Region |

| π → π | Aromatic Ring / C=O | ~280-320 nm |

| n → π | C=O, -N(CH₃)₂ | >300 nm (often weak) |

This table is based on general principles of UV-Vis spectroscopy and data from analogous compounds. nih.govspectrabase.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been specifically reported in the searched literature, the structures of related compounds provide strong indications of its likely solid-state conformation.

Many carboxylic acids, including benzoic acid itself, form centrosymmetric dimers in the solid state through intermolecular hydrogen bonds between their carboxyl groups. researchgate.net This results in a characteristic eight-membered ring motif.

Elemental Analysis (C, H, N, S) for Stoichiometric Composition Confirmation

Elemental analysis is a fundamental technique for verifying the empirical and molecular formula of a synthesized compound. It provides the percentage composition of elements like Carbon (C), Hydrogen (H), and Nitrogen (N) within the molecule. For this compound, with the molecular formula C₉H₁₀ClNO₂, the theoretical elemental composition can be calculated based on its atomic masses.

The confirmation of the stoichiometric composition is achieved by comparing the experimentally determined percentages of C, H, and N with the calculated theoretical values. A close correlation between the experimental and theoretical data provides strong evidence for the successful synthesis of the target compound and its purity. Sulfur (S) analysis is typically included in a standard elemental analysis screen, though it is not a constituent of this compound, and its theoretical percentage is zero.

Table 1: Theoretical Elemental Composition of this compound (C₉H₁₀ClNO₂) Molecular Weight: 199.63 g/mol

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 54.15 |

| Hydrogen | H | 5.05 |

| Chlorine | Cl | 17.76 |

| Nitrogen | N | 7.02 |

| Oxygen | O | 16.03 |

| Sulfur | S | 0.00 |

This table presents the calculated theoretical elemental percentages for this compound. Experimental values obtained from an elemental analyzer should closely match these figures to confirm the compound's identity and purity.

Thermal Analysis (TGA, DSC) for Phase Transitions and Decomposition Pathways

Thermal analysis techniques are crucial for determining the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for studying the thermal behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. For this compound, a TGA curve would reveal its thermal stability and decomposition profile. The analysis typically shows a stable baseline until the onset of decomposition, at which point a significant mass loss is recorded. The resulting data can identify the temperature ranges at which the compound begins to degrade and the kinetics of its decomposition. For instance, the TGA curve for benzoic acid shows the substance's volatilization and decomposition, a process that can be used as a reference for its derivatives. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.govnih.gov This technique is highly sensitive for detecting thermal events such as melting, crystallization, and glass transitions. nih.gov A DSC thermogram for this compound would exhibit an endothermic peak corresponding to its melting point. The temperature at the peak maximum (Tₘ) is a characteristic physical property used for identification and purity assessment. nih.gov Any impurities present would typically cause a broadening of the melting peak and a depression of the melting point.

Table 2: Expected Thermal Analysis Data for this compound

| Analysis Type | Parameter | Expected Observation | Significance |

| TGA | Onset of Decomposition | A specific temperature at which significant mass loss begins. | Indicates the upper limit of thermal stability for the compound. |

| Residual Mass | Percentage of mass remaining at the end of the analysis. | Provides information about the final decomposition products (e.g., inorganic residue). | |

| DSC | Melting Point (Tₘ) | A sharp endothermic peak at a characteristic temperature. | Confirms the identity and purity of the crystalline solid. |

| Enthalpy of Fusion (ΔH) | The area under the melting peak, measured in J/g. | Quantifies the energy required to melt the substance. |

This table outlines the expected results from TGA and DSC analyses. The precise values are determined experimentally and are critical for characterizing the thermal properties of the compound.

Chromatographic Methods (HPLC, TLC) for Purity Determination and Reaction Monitoring

Chromatographic techniques are indispensable for separating and analyzing chemical mixtures, making them essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for the separation, identification, and quantification of compounds. aocs.org For purity analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic identifier. A pure sample will ideally show a single, sharp peak, while impurities will appear as separate peaks. The area under the peak is proportional to the concentration, allowing for quantitative purity assessment. researchgate.net

Table 3: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Water (e.g., 75:25) with 0.1% Acetic Acid | Polar eluent to move the analyte through the column; acid improves peak shape. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. researchgate.net |

| Detection | UV at a specific wavelength (e.g., 282 nm) | Monitors the eluent for the presence of the UV-absorbing analyte. researchgate.net |

| Injection Volume | 10 µL | A small, precise volume of the sample solution is introduced into the system. researchgate.net |

This table provides an example of a typical set of conditions for an HPLC analysis. These parameters would be optimized to achieve the best separation for this compound and any potential impurities.

Thin-Layer Chromatography (TLC) is a simpler, faster, and more cost-effective chromatographic technique used for qualitative analysis. sigmaaldrich.com It is particularly useful for monitoring the progress of a chemical reaction by showing the disappearance of reactants and the appearance of the product over time. A small spot of the reaction mixture is applied to a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a chamber with a suitable mobile phase. The different components of the mixture travel up the plate at different rates, resulting in their separation. The positions of the spots are visualized, often under UV light, and their retention factor (Rƒ) values can be calculated. analyticaltoxicology.comresearchgate.net TLC provides a quick assessment of the reaction's completion and the presence of byproducts. nih.gov

Theoretical and Computational Chemistry Investigations of 5 Chloro 2 Dimethylamino Benzoic Acid and Analogous Structures

Quantum Chemical Calculations for Molecular Structure and Conformation

The first step in a computational investigation is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This involves finding the minimum energy structure on the potential energy surface. Furthermore, molecules are not static; they can exist as different conformers (or rotamers) arising from the rotation around single bonds. Conformational analysis maps the energy changes associated with these rotations to identify stable conformers and the energy barriers between them.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It calculates the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction. A popular and widely used functional for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

For a molecule like 5-Chloro-2-(dimethylamino)benzoic acid, geometry optimization using DFT would determine the precise bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state. A key aspect of its structure is the potential for an intramolecular hydrogen bond between the hydrogen of the carboxylic acid group (-COOH) and the nitrogen of the adjacent dimethylamino group (-N(CH₃)₂).

Conformational analysis would focus on the rotation around two key bonds: the C-C bond connecting the carboxylic group to the benzene (B151609) ring and the C-N bond of the dimethylamino group. In studies of analogous ortho-substituted benzoic acids, such as 2-chlorobenzoic acid, DFT calculations have been used to create potential energy profiles by systematically rotating these bonds. nih.govuc.pt These calculations reveal the most stable orientations of the substituent groups relative to the ring and to each other. For 2-chlorobenzoic acid, non-planar conformations where the carboxylic group is twisted out of the plane of the benzene ring were found to be the most stable. researchgate.netiku.edu.tr A similar twisting would be expected for this compound, influenced by the steric hindrance and electronic interactions between the adjacent dimethylamino and carboxylic acid groups.

Table 1: Illustrative Geometrical Parameters for Analogous Substituted Benzoic Acids Calculated via DFT Note: This table presents typical data obtained for analogous compounds, as specific values for this compound are not available in the cited literature. The data is based on findings for 2-acetylamino-benzoic acid and general benzoic acid derivatives.

| Parameter | Bond | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | 1.213 | |

| C-O (hydroxyl) | 1.310 | |

| C-C (ring) | 1.37 - 1.40 | |

| C-Cl | ~1.74 | |

| C-N | ~1.36 | |

| **Bond Angles (°) ** | ||

| O=C-O | ~122° | |

| C-C-C (ring) | ~118° - 122° | |

| Cl-C-C | ~120° | |

| N-C-C | ~121° | |

| Data synthesized from findings for analogous structures like 2-acetylamino-benzoic acid. researchgate.net |

While DFT is a workhorse, other ab initio methods are also employed. The Hartree-Fock (HF) method is a foundational approach that solves the Schrödinger equation by approximating the effect of electron-electron repulsion. frontiersin.orgnih.gov However, it neglects a portion of the electron correlation, which can be critical for accurate energy predictions.

To improve upon HF, post-Hartree-Fock methods are used. Second-order Møller-Plesset perturbation theory (MP2) is one such method that incorporates electron correlation, offering a higher level of theory. nih.govumich.edu MP2 calculations are more computationally demanding than DFT or HF but can provide more reliable results for conformational energies and systems with significant non-covalent interactions. google.com In conformational analyses of flexible molecules, it is common practice to compare the results from different methods (e.g., HF, DFT, and MP2) to ensure the predictions are robust. frontiersin.orgnih.gov For example, a computational study on 5-amino-2-chlorobenzoic acid, an analog of the title compound, employed both HF and DFT methods to calculate its vibrational and thermodynamic parameters. nih.gov

The accuracy of any quantum chemical calculation depends not only on the method (HF, MP2, DFT) but also on the basis set . wikipedia.org A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org The combination of the chosen method and basis set is referred to as the level of theory . uni-rostock.de

Commonly used basis sets belong to the Pople family, such as 6-311++G(d,p) . This notation indicates:

6-311 : A "triple-zeta" split-valence basis set, meaning it uses three separate functions to describe each valence orbital, providing flexibility. youtube.com

++ : Diffuse functions are added to both heavy (non-hydrogen) atoms and hydrogen atoms. These are crucial for accurately describing systems with lone pairs, anions, or weak interactions like hydrogen bonds.

(d,p) : Polarization functions (d-type on heavy atoms, p-type on hydrogens) are included. These allow orbitals to change shape, which is essential for describing chemical bonds accurately. youtube.com

Selecting the appropriate level of theory is a balance between desired accuracy and computational cost. umich.edu For molecules like substituted benzoic acids, a combination like B3LYP/6-311++G(d,p) is often considered a reliable standard for obtaining accurate geometries and energies. nih.govmdpi.com

Electronic Structure and Reactivity Analysis

Beyond molecular geometry, computational methods can probe the electronic landscape of a molecule to predict its chemical reactivity. This involves analyzing the molecular orbitals and the distribution of electron density.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO's energy relates to its ability to accept an electron (its electron affinity). conicet.gov.ar

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of chemical reactivity and stability. conicet.gov.arirjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more polarizable and more chemically reactive. science.gov

For this compound, the electron-donating dimethylamino group and the electron-withdrawing chloro and carboxylic acid groups would significantly influence the energies of the frontier orbitals. DFT calculations are routinely used to compute these values. irjweb.com

Table 2: Illustrative Frontier Orbital Energies for an Analogous Compound Note: This table shows representative data for 4-(Dimethylamino)benzaldehyde, an analog containing the key dimethylamino and benzene ring moieties. The specific values for this compound would differ.

| Parameter | Calculation Method | Energy (eV) |

| HOMO Energy | B3LYP/6-31G(d,p) | -5.62 |

| LUMO Energy | B3LYP/6-31G(d,p) | -1.31 |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-31G(d,p) | 4.31 |

| Data adapted from a study on 4-(Dimethylamino)benzaldehyde. conicet.gov.ar |

To visualize reactive sites, a Molecular Electrostatic Potential (MESP) map is often generated. irjweb.com This map plots the electrostatic potential onto the molecule's electron density surface. Different colors indicate regions of varying potential:

Red : Regions of negative potential (electron-rich), which are susceptible to electrophilic attack. For the title compound, these would be centered on the oxygen atoms of the carboxylic acid, the nitrogen atom, and the chlorine atom.

Blue : Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. This would be expected around the acidic proton of the carboxylic group.

Green : Regions of neutral potential.

While MESP provides a qualitative picture, Fukui functions offer a quantitative measure of reactivity at specific atomic sites. Derived from conceptual DFT, the Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. It helps to identify the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed), thus providing a more detailed prediction of local reactivity than MESP alone. irjweb.com

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Bonding and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a localized, Lewis-like picture of molecular bonding and allows for the quantitative assessment of intramolecular and intermolecular interactions.

In substituted benzoic acids, NBO analysis reveals significant intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to the molecule's stability and reactivity. For instance, in molecules containing both electron-donating groups (like the dimethylamino group) and electron-withdrawing groups, NBO analysis can elucidate the flow of electron density. The lone pair of electrons on the nitrogen atom of the dimethylamino group can delocalize into the antibonding orbitals of the adjacent aromatic ring and the carboxylic acid group. This delocalization, often referred to as n→π* interaction, stabilizes the molecule.

Studies on analogous compounds, such as 4-dimethylaminobenzoic acid, have shown that the stability of the molecule is enhanced by hyper-conjugative interactions and a hydrogen-bonding network. ikprress.org The NBO analysis quantifies these interactions through the second-order perturbation energy, E(2), which indicates the stabilization energy resulting from the delocalization of electron density from a filled donor orbital to an empty acceptor orbital. A larger E(2) value signifies a more intense interaction. nih.gov

Table 1: Illustrative Second-Order Perturbation Energies (E(2)) for Intramolecular Interactions in a Substituted Benzoic Acid Analogue

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | π(C-C) | 5.8 | n→π |

| LP(1) O | σ(C-O) | 2.5 | n→σ |

| σ(C-H) | σ(C-C) | 1.2 | σ→σ |

Note: This table is a representative example based on findings for analogous substituted benzoic acids. The exact values for this compound would require a specific computational study.

Population Analysis (Mulliken, Natural) for Charge Distribution

Population analysis methods, such as Mulliken and Natural Population Analysis (NPA), are employed to calculate the distribution of electron density among the atoms in a molecule, providing insights into the atomic charges. This information is crucial for understanding the molecule's electrostatic potential, reactivity sites, and intermolecular interactions. actascientific.com

In this compound, the presence of the electronegative chlorine atom and the electron-donating dimethylamino group is expected to significantly influence the charge distribution. The chlorine atom will likely draw electron density, resulting in a negative partial charge, while the nitrogen atom of the dimethylamino group will have a less negative or even a positive charge due to the delocalization of its lone pair. The carbon atoms of the benzene ring will also exhibit varying charges depending on their position relative to the substituents.

Computational studies on similar molecules, like 4-(carboxyamino)-benzoic acid, have utilized Mulliken charge analysis to understand the charge distribution and its implications for the molecule's properties. researchgate.net The calculated atomic charges can help in identifying the most electrophilic and nucleophilic sites within the molecule.

Table 2: Representative Calculated Mulliken Atomic Charges for a Substituted Benzoic Acid Analogue

| Atom | Charge (a.u.) |

| O (carbonyl) | -0.55 |

| O (hydroxyl) | -0.65 |

| N (amino) | -0.80 |

| C (carboxyl) | +0.75 |

| Cl | -0.15 |

Note: This table presents illustrative values based on general findings for substituted benzoic acids. The precise charge distribution for this compound would necessitate a dedicated computational analysis.

Spectroscopic Property Computations and Correlation with Experimental Data

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data. By simulating spectra, researchers can gain a deeper understanding of the relationship between molecular structure and spectroscopic features.

Simulated Vibrational Frequencies (IR, Raman) and Potential Energy Distribution (PED)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the vibrational frequencies and intensities of a molecule. The assignments of the calculated vibrational modes are often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a particular normal mode of vibration.

For substituted benzoic acids, the vibrational spectra exhibit characteristic bands corresponding to the stretching and bending modes of the carboxylic acid group, the aromatic ring, and the substituents. For example, the C=O stretching vibration of the carboxylic acid group typically appears in the range of 1680-1740 cm⁻¹. mdpi.com The O-H stretching vibration is usually observed as a broad band in the region of 2500-3300 cm⁻¹. The presence of the chloro and dimethylamino groups will introduce additional vibrational modes and may shift the frequencies of the existing modes.

Table 3: Typical Calculated Vibrational Frequencies and Assignments for a Substituted Benzoic Acid

| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Contribution (%) |

| O-H stretch | 3550 | 100 (O-H str) |

| C-H stretch (aromatic) | 3100-3000 | 95 (C-H str) |

| C=O stretch | 1720 | 85 (C=O str) + 10 (C-C str) |

| C-C stretch (aromatic) | 1600-1450 | 70 (C-C str) + 20 (C-H bend) |

| C-Cl stretch | 750-550 | 80 (C-Cl str) |

Note: This table provides a general representation of vibrational analysis for a substituted benzoic acid. The exact frequencies and PED for this compound would require a specific computational study.

Computed NMR Chemical Shifts (GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are frequently used to predict the ¹H and ¹³C NMR chemical shifts. These calculations can aid in the assignment of experimental NMR spectra and provide insights into the electronic environment of the nuclei.

For this compound, the chemical shifts of the aromatic protons and carbons will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the dimethylamino group. The GIAO method can predict these shifts with a reasonable degree of accuracy, helping to confirm the molecular structure. Experimental NMR data for analogous compounds like p-(dimethylamino)benzoic acid are available and can serve as a reference. spectrabase.com

Table 4: Illustrative Computed ¹³C NMR Chemical Shifts (GIAO) for a Substituted Benzoic Acid Analogue

| Carbon Atom | Calculated Chemical Shift (ppm) |

| C (carboxyl) | 170.5 |

| C (ipso to COOH) | 130.2 |

| C (ortho to COOH) | 128.9 |

| C (meta to COOH) | 132.1 |

| C (para to COOH) | 129.8 |

| C (methyl) | 40.1 |

Note: This table contains representative values. The actual chemical shifts for this compound would need to be determined through specific computational calculations and experimental verification.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the electronic absorption spectra (UV-Vis) of molecules. It provides information about the energies of electronic transitions, the oscillator strengths (intensities) of these transitions, and the molecular orbitals involved.

The electronic spectrum of this compound is expected to be characterized by π→π* transitions within the aromatic system. The presence of the dimethylamino group, a strong electron-donating group, is likely to cause a red shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzoic acid. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help in understanding the nature of the electronic transitions. Studies on other benzoic acid derivatives have successfully employed TD-DFT to interpret their UV-Vis spectra. researchgate.net

Table 5: Representative TD-DFT Calculated Electronic Transitions for a Substituted Benzoic Acid Analogue

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 310 | 0.45 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 265 | 0.12 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 230 | 0.38 | HOMO → LUMO+1 (π→π*) |

Note: This table is an illustrative example. The specific electronic transitions for this compound would require a dedicated TD-DFT study.

Thermodynamic Property Prediction and Analysis

Computational chemistry provides a means to predict the thermodynamic properties of molecules, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These properties are essential for understanding the stability of a molecule and its behavior in chemical reactions.

For substituted benzoic acids, computational methods can be used to calculate the standard enthalpies of formation, entropies, and heat capacities. nist.gov The acidity of benzoic acid derivatives, for example, can be related to the Gibbs free energy change of the dissociation reaction. nih.govresearchgate.net The substituents on the benzene ring can have a significant impact on these thermodynamic properties. An electron-withdrawing group like chlorine generally increases the acidity of benzoic acid, while an electron-donating group like dimethylamino decreases it. libretexts.org

Table 6: Calculated Thermodynamic Properties for Benzoic Acid at 298.15 K

| Property | Value | Unit |

| Enthalpy of Formation (Solid) | -385.2 | kJ/mol |

| Standard Entropy (Solid) | 167.6 | J/mol·K |

| Heat Capacity (Solid) | 146.7 | J/mol·K |

| Gibbs Free Energy of Formation (Solid) | -245.3 | kJ/mol |

Source: NIST Chemistry WebBook, with values for benzoic acid provided for illustrative purposes. Specific calculations would be needed for this compound.

Gas-Phase Enthalpies of Formation

Thermochemical investigations of ortho-, meta-, and para-chlorobenzoic acids have been conducted to determine their reliable standard molar enthalpies of formation in the gaseous state. acs.orgnih.gov These values are crucial for understanding the influence of the chlorine atom's position on the benzene ring on the molecule's stability. The enthalpies of combustion for o-, m-, and p-chlorobenzoic acid were determined using an adiabatic rotating-bomb calorimeter, and these results were combined with the enthalpies of formation of water, carbon dioxide, and aqueous hydrochloric acid to derive the enthalpies of formation of the chlorobenzoic acids. nih.gov

Ab initio calculations, such as those using the G3(MP2) theory, have also been employed to calculate the enthalpies of formation of chlorobenzoic acids, with results showing excellent agreement with experimental data obtained from homodesmic reactions. acs.org The strain enthalpies of these molecules have also been assessed using isodesmic reaction procedures. acs.org

Below is a table summarizing the gas-phase enthalpies of formation for the monochlorobenzoic acid isomers, which can serve as a reference for estimating the properties of more complex derivatives like this compound.

| Compound | Enthalpy of Formation (gas phase) at 298.15 K (kJ/mol) | Reference |

|---|---|---|

| o-Chlorobenzoic acid | -313.3 ± 1.8 | acs.org |

| m-Chlorobenzoic acid | -330.1 ± 1.9 | acs.org |

| p-Chlorobenzoic acid | -331.4 ± 1.8 | acs.org |

Cocrystallization Thermodynamic Functions via Virtual Screening

Cocrystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients by forming a crystalline solid with a neutral co-former. While specific thermodynamic data from virtual screening for this compound cocrystals is not available, research on analogous benzoic acid derivatives provides insight into the principles governing cocrystal formation.

Studies have explored the cocrystallization of benzoic acid and its derivatives, such as salicylic (B10762653) acid and o-acetylsalicylic acid (aspirin), with various nitrogen-containing bases like diazabicyclo[2.2.2]octane (DABCO), piperazine, and 2-aminopyrimidine. rsc.org The formation and stability of these cocrystals are governed by intermolecular interactions, primarily hydrogen bonding. nih.gov

The thermodynamics of cocrystallization can be influenced by factors such as the solvent system and the stoichiometry of the components. For instance, the cocrystallization of benzoic acid and sodium benzoate (B1203000) can result in different stoichiometric ratios (2:1 or 1:1) and polymorphs, each with its own thermodynamic stability. mdpi.com The presence of templating molecules can also affect the kinetics of cocrystal growth. mdpi.com

The formation of cocrystals can be monitored using techniques like Raman spectroscopy to understand the process in solution. mdpi.com While quantitative thermodynamic functions from virtual screening are not presented here, the qualitative principles from these studies on analogous compounds highlight the importance of hydrogen bonding and stoichiometric considerations in the design and formation of cocrystals.

Molecular Modeling and in silico Studies for Interaction Mechanisms and Structure-Activity Relationships (SAR)

Molecular modeling and in silico studies are powerful tools for investigating the interaction mechanisms of molecules and for establishing structure-activity relationships (SAR). For substituted benzoic acids, computational methods have been used to predict molecular properties and to understand how structural modifications influence biological activity.

One area of focus has been the prediction of acidity (pKa) for substituted benzoic acids using gas-phase electronic properties like the molecular electrostatic potential (MEP) and valence natural atomic orbitals (NAO) of the acidic atom and leaving proton. nih.gov These computational models have been shown to accurately predict the pKa values for a wide range of singly, doubly, and triply substituted benzoic acids. nih.gov Such models could be applied to estimate the acidity of this compound.

Molecular dynamics simulations have been employed to study the self-association of substituted benzoic acids in various solvents. acs.org These studies reveal that in apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers, while in solvents with a higher hydrogen bond acceptor propensity, they form hydrogen bonds with the solvent. acs.orgbohrium.com The nature of the substituents on the benzene ring also influences the formation of self-associates through weaker interactions like π-π stacking. bohrium.com

SAR studies on various series of benzoic acid derivatives have provided insights into how different substituents affect their biological activities. For example, in a series of acetylcholineesterase inhibitors, substitution at the 2- or 3-position with bulky, hydrophobic, and electron-donating groups was found to favor potent activity. walisongo.ac.id In another study on compounds with antibacterial activity, the presence of an electron-withdrawing chloro group at the fourth position of a phenyl ring demonstrated significant activity. researchgate.net These findings underscore the importance of the electronic and steric properties of substituents in determining the biological function of benzoic acid derivatives. While a specific SAR for this compound is not detailed, the principles derived from these analogous structures would be instrumental in predicting its activity and designing related compounds.

In Vitro Biochemical Activity and Structure Activity Relationship Sar Studies of 5 Chloro 2 Dimethylamino Benzoic Acid Derivatives

Enzyme Inhibition Studies (e.g., Urease Inhibition)

Derivatives of 5-Chloro-2-(dimethylamino)benzoic acid have been investigated for their ability to inhibit various enzymes, with notable activity observed against urease. Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a process implicated in several pathological conditions and agricultural nitrogen loss. nih.govnih.gov

Kinetic studies on the inhibition of Jack bean urease by p-chloro benzoic acid demonstrated a competitive type of inhibition. sciensage.info In this mechanism, the inhibitor competes with the substrate (urea) for the same active site on the enzyme. sciensage.info The inhibitory effect was quantified by determining the apparent Michaelis constant (Kmapp) and the enzyme-inhibitor constant (Ki). The Lineweaver-Burk plots for the inhibited reaction showed the same y-intercept as the uninhibited reaction, a characteristic feature of competitive inhibition. sciensage.info A lower Ki value signifies a stronger binding affinity of the inhibitor to the enzyme. sciensage.info

The structure-activity relationship suggests that the presence and position of the chloro group on the benzoic acid ring are crucial for its inhibitory potential. Studies comparing different substituted benzoic acids indicate that these modifications influence the binding strength to the urease active site. sciensage.info

| Inhibitor | Inhibition Type | Apparent Michaelis Constant (Kmapp) | Enzyme-Inhibitor Constant (Ki) |

|---|---|---|---|

| p-Chloro benzoic acid | Competitive | Value not explicitly stated, but shown to increase | Calculated from Kmapp and Km |

Antimicrobial and Antifungal Activity Assays (e.g., MIC, Time-Kill Studies against bacterial and fungal strains)

Derivatives incorporating the 5-chloro-benzoic acid scaffold have shown a broad spectrum of antimicrobial and antifungal activities. The structural features of these derivatives play a significant role in determining their potency and range of action. nih.gov

A series of novel sulfonamides featuring a 5-chloro-2-hydroxybenzoic acid scaffold was synthesized and evaluated for activity against various microbes. nih.gov One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, displayed significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 μmol/L. nih.gov However, the derivatives generally showed weak to no antifungal potency. nih.gov Another study on 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides also reported notable antibacterial and antimycobacterial activities. mdpi.com

In the realm of antifungal research, esters of benzoic acid have been tested against pathogenic fungi like Candida albicans. nih.gov The antifungal effects were found to be dependent on the specific structural variations of the ester derivatives. nih.gov Benzoic acid and its hydroxylated derivatives have also demonstrated dose-dependent fungistatic activity against Alternaria solani, the fungus responsible for early blight in tomatoes. nih.gov

| Compound/Derivative | Target Organism | MIC Value |

|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 15.62-31.25 μmol/L nih.gov |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 μmol/L nih.gov |

| Methyl biphenyl-2-carboxylate (Benzoic acid ester) | Candida albicans (LM-106, LM-23) | 128 µg/mL nih.gov |

| Methyl biphenyl-2-carboxylate (Benzoic acid ester) | Candida albicans (ATCC-76645) | 256 µg/mL nih.gov |

Antiproliferative and Cytotoxic Activity in Cell Lines (e.g., human pancreatic carcinoma, ovarian cancer, colon cancer, breast cancer, liver cancer)

Derivatives of halogenated benzoic acids have been identified as potent antiproliferative and cytotoxic agents against various human cancer cell lines. Research has focused on their ability to inhibit cancer cell growth, particularly in cholangiocarcinoma (CCA), neuroblastoma, and colorectal cancer.

For instance, altholactone (B132534) derivatives modified with a halogenated benzoate (B1203000) group, including chloro- and fluorobenzoate, exhibited significant cytotoxicity against CCA cell lines (KKU-M055 and KKU-M213). nih.gov Similarly, certain quinoxaline (B1680401) derivatives showed good antiproliferative activity against neuroblastoma cell lines SK-N-SH and IMR-32, with IC₅₀ values in the low micromolar range. nih.gov Studies on other related structures have also noted anti-tumor activity in colorectal cancer cell lines like HT-29. nih.gov

The antiproliferative effects of these derivatives are often traced back to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis).

A fluorobenzoate derivative of altholactone was shown to arrest the cell cycle of CCA cells at the sub-G1 phase and trigger apoptotic cell death. nih.gov This induction of apoptosis is a key mechanism for eliminating cancerous cells. Further investigation revealed that the compound's action was linked to the inhibition of Topoisomerase IIα, leading to DNA damage. nih.gov Other studies on related compounds have demonstrated the induction of G2/M phase cell cycle arrest in colon cancer cells (HT-29) and K562 leukemia cells. nih.govnih.govscienceopen.comfrontiersin.org The process of apoptosis induction often involves the externalization of phosphatidylserine, an early marker of this pathway. nih.gov

The cytotoxicity of these compounds is routinely quantified using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. abcam.com This method measures the metabolic activity of cells, which correlates with cell viability. abcam.comnih.gov In living cells, mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells. abcam.com

Using such assays, researchers have determined the half-maximal inhibitory concentration (IC₅₀) for various derivatives. For example, the IC₅₀ values for novel oxiranyl-quinoxaline derivatives against neuroblastoma cell lines ranged from 2.49 µM to 26.9 µM. nih.gov

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value |

|---|---|---|

| Oxiranyl-quinoxaline derivatives (e.g., 11a, 11b) | SK-N-SH (Neuroblastoma) | 2.49 µM - 26.9 µM nih.gov |

| Oxiranyl-quinoxaline derivatives (e.g., 11a, 11b) | IMR-32 (Neuroblastoma) | 3.96 µM - 22.69 µM nih.gov |

| AQ4 (Banoxantrone metabolite) | HT-29 (Colorectal) | Concentration-dependent growth inhibition nih.gov |

| Halogenated benzoate altholactone derivatives | KKU-M055, KKU-M213 (Cholangiocarcinoma) | Potent cytotoxicity observed nih.gov |

Receptor Binding Affinity Studies (e.g., Serotonin (B10506) Transporter (SERT) Ligands, Allosteric Modulators)

A significant area of investigation for this compound derivatives is their interaction with neurotransmitter transporters, particularly the serotonin transporter (SERT). SERT is a primary target for many antidepressant medications. nih.gov

A novel derivative, 5-Chloro-2-(2'-((dimethylamino)methyl)-4'-iodophenylthio)benzenamine, was developed and tested as a potential SERT imaging agent. nih.gov This compound displayed an exceptionally high binding affinity for SERT, with a Kᵢ value of 0.22 ± 0.09 nM. nih.gov Crucially, it showed very high selectivity, with low binding affinities for dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters (Kᵢ > 1000 nM). nih.gov This high affinity and selectivity suggest that such derivatives could be lead compounds for developing new therapeutic agents or diagnostic tools for conditions involving the serotonergic system. nih.govdntb.gov.ua The binding occurs at both central and allosteric sites on the transporter protein. nova.edu

| Compound | Target Transporter | Binding Affinity (Ki, nM) |

|---|---|---|

| 5-Chloro-2-(2'-((dimethylamino)methyl)-4'-iodophenylthio)benzenamine nih.gov | SERT | 0.22 ± 0.09 |